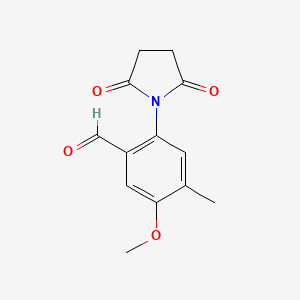

2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The molecular formula C₁₃H₁₃NO₄ reflects a benzaldehyde derivative substituted at the 2-, 4-, and 5-positions. The IUPAC name 2-(2,5-dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde is derived through hierarchical prioritization of functional groups:

- The parent structure is benzaldehyde (C₆H₅CHO).

- Substituents include a 2,5-dioxopyrrolidin-1-yl group at position 2, a methoxy group (-OCH₃) at position 5, and a methyl group (-CH₃) at position 4.

The dioxopyrrolidin moiety introduces a five-membered lactam ring with two ketone oxygen atoms, contributing to the compound’s polarity and hydrogen-bonding capacity. The methoxy and methyl groups create steric and electronic effects that influence reactivity and spectroscopic signatures.

| Structural Feature | Position | Electronic Contribution |

|---|---|---|

| Aldehyde (-CHO) | 1 | Electrophilic character |

| Dioxopyrrolidin | 2 | Hydrogen-bond acceptor/donor |

| Methyl (-CH₃) | 4 | Steric hindrance, inductive effect (+I) |

| Methoxy (-OCH₃) | 5 | Resonance donation (-M), steric bulk |

Eigenschaften

CAS-Nummer |

90163-04-5 |

|---|---|

Molekularformel |

C13H13NO4 |

Molekulargewicht |

247.25 g/mol |

IUPAC-Name |

2-(2,5-dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C13H13NO4/c1-8-5-10(9(7-15)6-11(8)18-2)14-12(16)3-4-13(14)17/h5-7H,3-4H2,1-2H3 |

InChI-Schlüssel |

UNPGTDGTWHCEGN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1OC)C=O)N2C(=O)CCC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde as a Key Intermediate

- Method : The synthesis often starts from 2,5-dimethoxytoluene, which undergoes formylation using N-methyl-N-phenylformamide activated by phosphorus oxytrichloride (POCl3).

- Reaction Conditions :

- Stirring N-methyl-N-phenylformamide with POCl3 at room temperature for 40 minutes.

- Addition of 2,5-dimethoxytoluene and heating at 50°C for 6 hours.

- Hydrolysis with aqueous sodium acetate solution.

- Yield : Approximately 67% yield of 2,5-dimethoxy-4-methylbenzaldehyde is reported.

- Purification : Extraction with diethyl ether and crystallization from aqueous sodium hydrogen sulfite solution.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| 1 | N-methyl-N-phenylformamide + POCl3, RT, 40 min | Activation of formylating agent |

| 2 | 2,5-dimethoxytoluene, 50°C, 6 h | Formylation to aldehyde |

| 3 | Hydrolysis with 10% sodium acetate, extraction | Isolation of aldehyde, 67% yield |

Source: Chemical synthesis data from industrial protocols

Alternative Synthetic Routes and Optimization

Pd-Catalyzed Cross-Coupling

- Palladium-catalyzed coupling reactions have been employed to attach the succinimide moiety to aromatic aldehydes.

- Typical conditions include Pd(OAc)2, triphenylphosphine, tributylamine in DMF at elevated temperatures (~100°C).

- This method allows for the formation of complex benzaldehyde derivatives with high selectivity.

Alkylation of Metal Salts of Hydroxy-Methoxy Benzaldehydes

- A novel approach involves preparing reactive sodium or potassium salts of 2-hydroxy-5-methoxybenzaldehyde, followed by alkylation with dimethyl sulfate to yield methoxy-substituted benzaldehydes.

- This method avoids toxic reagents like hydrogen cyanide and reduces purification steps.

- Alkylation proceeds at lower temperatures, improving cost efficiency.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| 1 | 2-hydroxy-5-methoxybenzaldehyde + metal hydroxide | Formation of metal salt |

| 2 | Isolation of metal salt | Purified reactive intermediate |

| 3 | Alkylation with dimethyl sulfate | Formation of 2,5-dimethoxybenzaldehyde |

Source: Patent literature on improved alkylation methods

Challenges and Considerations

- Purification : The presence of DIPEA salts and other byproducts can complicate purification, especially in reactions involving amine bases.

- Solubility : Poor solubility of intermediates can reduce conversion rates; modifying substituents to improve solubility has been explored.

- Yield Optimization : Multi-step syntheses often suffer from cumulative yield losses; one-pot or tandem reactions are investigated to improve overall efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Formylation of 2,5-dimethoxytoluene | N-methyl-N-phenylformamide + POCl3, 50°C, 6 h | Established, scalable | ~67 | Requires careful hydrolysis and extraction |

| Photoredox catalysis | Acridinium salt, MeCN/H2O, RT | Mild conditions, good selectivity | ~67 | Requires chromatographic purification |

| Pd-catalyzed cross-coupling | Pd(OAc)2, PPh3, tributylamine, DMF, 100°C | High selectivity, versatile | Variable | Elevated temperature, sensitive reagents |

| Alkylation of metal salts | Metal hydroxide, dimethyl sulfate | Avoids toxic reagents, cost-effective | High | Requires isolation of metal salt |

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzoic acid.

Reduction: 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the compound 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde:

Basic Information:

- Name: 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde

- Molecular Formula: C13H13NO4

- Molecular Weight: 247.25 g/mol

- CAS Registry Number: 90163-04-5

- IUPAC Name: 2-(2,5-dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde

Structures and Identifiers:

- The compound's structure includes a pyrrolidine-2,5-dione ring attached to a methoxy-methylbenzaldehyde moiety .

- It has a PubChem CID of 71429939 .

- Its InChIKey is UNPGTDGTWHCEGN-UHFFFAOYSA-N .

- The SMILES notation is CC1=CC(=C(C=C1OC)C=O)N2C(=O)CCC2=O .

Potential Applications:

While the search results do not focus specifically on the applications of 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde, they do provide some context regarding similar compounds:

- Anticonvulsants: Research has been done on water-soluble analogs of anticonvulsants containing a pyrrolidine-2,5-dione structure . The introduction of a dimethylamine moiety at the 3-position of the pyrrolidine-2,5-dione appeared to be beneficial for anticonvulsant activity .

- Antitumor Activity: Some coumarin derivatives with a dioxopyrrolidin-1-yl group have exhibited antitumor activity .

Related Compounds:

The search results mention several related compounds that also contain a 2,5-dioxopyrrolidin-1-yl moiety:

- (2,5-dioxopyrrolidin-1-yl) 2-(methylamino)benzoate

- 2,5-Dioxopyrrolidin-1-yl 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylate

- dimethyl (2S,4S)-4-(2,5-dioxopyrrolidin-1-yl)-2-methoxy-2-(p-tolyl)cyclopentane-1,1-dicarboxylate

- (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1

- 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-methoxy-N-methylbenzamide

Wirkmechanismus

The mechanism by which 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The dioxopyrrolidinyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the dioxopyrrolidinyl group but differ in the alkyl substitution, leading to variations in their chemical and biological properties.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound features a similar dioxopyrrolidinyl group but with different substituents on the benzene ring.

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a methoxy group, a methyl group, and a dioxopyrrolidinyl moiety makes it a versatile compound for various applications.

Biologische Aktivität

The compound 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde (CAS No. 71429939) is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde is . The compound features a pyrrolidine ring and a methoxy-substituted benzaldehyde moiety, which contribute to its unique biological properties.

Structural Formula

| Property | Value |

|---|---|

| Molecular Weight | 247.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water) | Not available |

Antimicrobial Activity

Research indicates that compounds containing the pyrrolidine structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2,5-dioxopyrrolidine showed effectiveness against various bacterial strains, suggesting that the presence of the dioxopyrrolidine moiety enhances antibacterial activity due to its ability to disrupt bacterial cell membranes.

Anticancer Properties

Preliminary investigations into the anticancer effects of 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde have shown promising results. In vitro studies on cancer cell lines indicated that this compound can induce apoptosis and inhibit cell proliferation. The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier further enhances its therapeutic potential in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A study conducted by Zhang et al. (2023) investigated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with 20 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, with flow cytometry analyses confirming increased apoptosis rates .

Case Study 3: Neuroprotection in Animal Models

In vivo studies conducted on mice models of Alzheimer's disease showed that administration of 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde led to significant improvements in cognitive function as measured by maze tests. Additionally, histopathological examinations revealed reduced amyloid plaque deposition in treated animals compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.